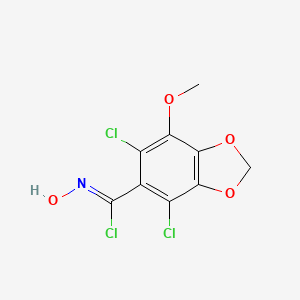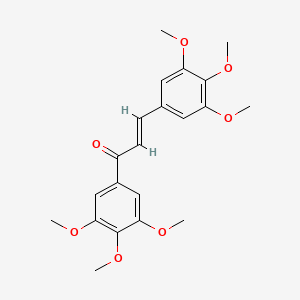
3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazole and thiazolidinone rings, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diphenyl-2-aminothiazole with 4-ethoxybenzaldehyde, followed by cyclization with thioglycolic acid. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Thiazoles: Compounds containing thiazole rings.
Phenyl-substituted compounds: Compounds with phenyl groups attached to the thiazole or thiazolidinone rings.
Uniqueness
3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is unique due to its combination of thiazole and thiazolidinone rings, along with the presence of phenyl and ethoxyphenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H22N2O2S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22N2O2S2/c1-2-30-21-15-13-20(14-16-21)25-28(22(29)17-31-25)26-27-23(18-9-5-3-6-10-18)24(32-26)19-11-7-4-8-12-19/h3-16,25H,2,17H2,1H3 |
InChI Key |
KHBQFISAZBIMPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466010.png)
![3'-hydroxy-2-methyl-1'-[2-(3-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11466011.png)
![4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11466024.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)

![2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11466065.png)
![2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11466069.png)
![8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11466070.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11466073.png)

![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)
